molecular formula C13H18N2O4 B14851809 Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate

Cat. No.: B14851809
M. Wt: 266.29 g/mol
InChI Key: MXCNJYDMVOYICH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate: is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The formyl group can undergo nucleophilic addition reactions, further modulating the compound’s biological activity .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(2-formyl-3-hydroxypyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-4-6-14-10(8-16)11(9)17/h4,6,8,17H,5,7H2,1-3H3,(H,15,18)

InChI Key

MXCNJYDMVOYICH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C(=NC=C1)C=O)O

Origin of Product

United States

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